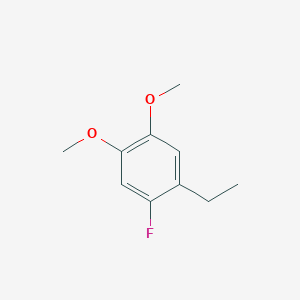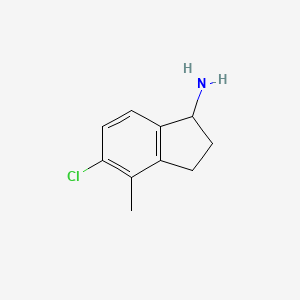
5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine: is a chemical compound that belongs to the class of indane derivatives. Indane derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 4th position, and an amine group at the 1st position of the indane ring system.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine typically involves the hydrogenation of indene derivatives. One common method involves the reduction of 5-chloro-4-methyl-2,3-dihydro-1H-inden-1-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: For industrial production, the synthesis can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions:
Oxidation: 5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products:
Oxidation: Formation of 5-chloro-4-methyl-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted indane derivatives with different functional groups.
科学的研究の応用
Chemistry: 5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of indane derivatives on cellular processes. It has shown potential in modulating enzyme activities and receptor interactions .
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a precursor in the synthesis of agrochemicals and pharmaceuticals .
作用機序
The mechanism of action of 5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function . This modulation can result in various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways .
類似化合物との比較
- 5-chloro-2,3-dihydro-1H-inden-1-amine
- 4-methyl-2,3-dihydro-1H-inden-1-amine
- 5-chloro-4-methyl-1H-indene
Comparison: 5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both a chlorine atom and a methyl group on the indane ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it different from other similar compounds . For example, the presence of the chlorine atom enhances its reactivity in substitution reactions, while the methyl group can influence its steric and electronic properties .
特性
分子式 |
C10H12ClN |
|---|---|
分子量 |
181.66 g/mol |
IUPAC名 |
5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12ClN/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4,10H,3,5,12H2,1H3 |
InChIキー |
AKFIYSBOLCLDND-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1CCC2N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


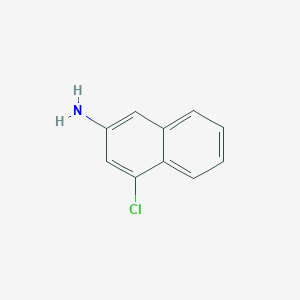
![2-methyl-3H-benzo[e]indole](/img/structure/B11911247.png)
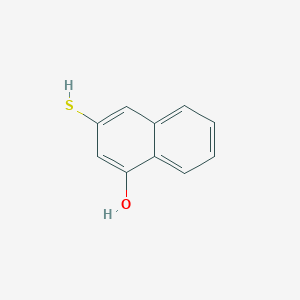

![3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile](/img/structure/B11911281.png)
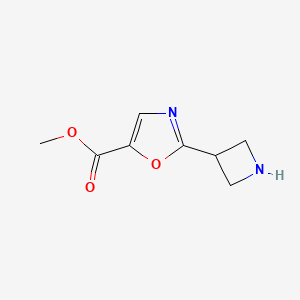
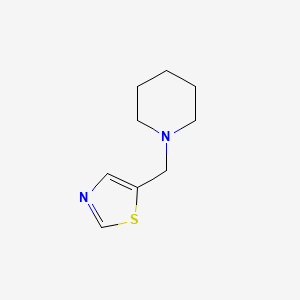
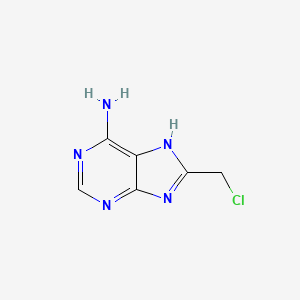
![1-Oxaspiro[5.5]undecane-4-carbonitrile](/img/structure/B11911291.png)
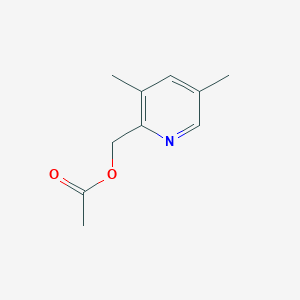


![Benzo[b][1,8]naphthyridine](/img/structure/B11911330.png)
